6.8-Fold Superior MAO-B Inhibitory Potency Compared to the Direct Structural Analog NW-1772
In a rat brain mitochondrial homogenate assay using kynuramine as substrate, the target compound (CHEMBL575934) inhibited MAO-B with an IC50 of 7.40 nM [1]. Under comparable experimental conditions, the 4-((methylamino)methyl)-substituted analog NW-1772 (22b) displayed an IC50 of 50 nM for MAO-B [2]. This represents a 6.76-fold improvement in potency for the 4-methyl derivative, a notable gain given the nanomolar baseline of both compounds.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 7.40 nM |
| Comparator Or Baseline | NW-1772 (7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one): 50 nM |
| Quantified Difference | 6.76-fold more potent |
| Conditions | Rat brain mitochondrial homogenate, kynuramine substrate, spectrophotometric detection of 4-hydroxyquinoline, 5-min preincubation |
Why This Matters
For researchers requiring maximal MAO-B inhibition at minimal compound exposure, this potency advantage directly translates to lower dosing requirements and potentially reduced off-target engagement in cellular and in vivo models.
- [1] BindingDB Entry BDBM50038080 (ChEMBL575934): IC50 = 7.40 nM for rat MAO-B. View Source
- [2] BindingDB Entry BDBM50299454 (NW-1772): IC50 = 50 nM for rat MAO-B. View Source
